molecular formula C12H15NO4 B3022521 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid CAS No. 148554-82-9

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid

Cat. No.: B3022521
CAS No.: 148554-82-9
M. Wt: 237.25 g/mol
InChI Key: BAFWWCWWCIJIKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid is an organic compound with the molecular formula C12H15NO4 and a molecular weight of 237.26 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is characterized by the presence of a methoxycarbonyl group, an amino group, and a phenyl group attached to a butanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as phenylacetic acid and methoxycarbonyl chloride.

    Formation of Intermediate: Phenylacetic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2).

    Amidation Reaction: The acid chloride is then reacted with methoxycarbonyl chloride in the presence of a base such as triethylamine (TEA) to form the intermediate compound.

    Hydrolysis: The intermediate is hydrolyzed under acidic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also modulate receptor functions by interacting with receptor proteins on cell surfaces. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

2-(methoxycarbonylamino)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-17-12(16)13-10(11(14)15)8-7-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAFWWCWWCIJIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC(CCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Reactant of Route 2
Reactant of Route 2
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Reactant of Route 3
Reactant of Route 3
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Reactant of Route 4
Reactant of Route 4
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Reactant of Route 5
Reactant of Route 5
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid
Reactant of Route 6
Reactant of Route 6
2-[(Methoxycarbonyl)amino]-4-phenylbutanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.